(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide
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Overview
Description
“(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide” is a chemical compound with the molecular formula C20H16ClN3O3S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C20H16ClN3O3S . This indicates that the compound contains 20 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 413.88. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .
Scientific Research Applications
Enzyme Inhibition and Biological Activity
- Compounds structurally similar to the query compound have been synthesized and evaluated for their biological activities, such as lipase and α-glucosidase inhibition. For example, specific compounds showed promising anti-lipase and anti-α-glucosidase activities, highlighting potential therapeutic applications in metabolic disorders (Bekircan et al., 2015).
Synthesis and Characterization
- Research has been conducted on the synthesis of novel heterocyclic compounds, elucidating the structural properties and potential functionalities of these compounds. This work includes the characterization of compounds through various spectroscopic methods and analysis (Bektaş et al., 2007).
Antimicrobial Activities
- Several new compounds have been synthesized and screened for their antimicrobial activities. Some of these compounds demonstrated good or moderate activities against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Heterocyclic Synthesis
- The field of heterocyclic synthesis has explored the creation of new compounds with potential therapeutic applications. These studies provide insights into the chemical behavior and possible applications of compounds similar to the query compound (Harb et al., 2005).
Safety and Hazards
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-3-26-12-8-9-15-16(10-12)28-20(22-15)23-19(25)17-11(2)27-24-18(17)13-6-4-5-7-14(13)21/h4-10H,3H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHTVUAQEJAGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide |
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